molecular formula C9H10Br2O2 B6305779 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene CAS No. 1245635-36-2

1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene

Cat. No.: B6305779
CAS No.: 1245635-36-2
M. Wt: 309.98 g/mol
InChI Key: SGEMXXQSQUWKGX-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Synthetic Strategies

Aryl halides, organic compounds containing a halogen atom directly bonded to an aromatic ring, are of fundamental importance in contemporary synthetic chemistry. chemistrylearner.com Their utility stems from their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me The carbon-halogen bond in aryl halides, while generally stable, can be activated by transition metal catalysts, particularly those based on palladium, to undergo powerful cross-coupling reactions. fiveable.me

These reactions, including the Nobel Prize-winning Suzuki, Heck, and Sonogashira couplings, have revolutionized the way chemists approach the synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and advanced materials. chemistrylearner.comfiveable.me Aryl halides also serve as precursors for organometallic reagents, such as Grignard and organolithium reagents, further expanding their synthetic versatility. The presence of two bromine atoms in dibromobenzenes offers the potential for sequential or dual functionalization, providing a strategic advantage in the construction of intricate molecular architectures.

The Strategic Role of Alkoxy-Protected Phenols in Complex Molecule Synthesis

Phenols, with their hydroxyl group directly attached to an aromatic ring, are a common and important functional group. However, the acidic proton and the nucleophilic nature of the hydroxyl group can interfere with many synthetic transformations. To circumvent this, chemists employ "protecting groups" to temporarily mask the reactivity of the phenol (B47542). jocpr.com

Alkoxy protecting groups, such as the methoxymethyl (MOM) group found in 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene, are particularly valuable in this context. jocpr.com They are introduced to the phenol under specific conditions and are stable to a wide range of reagents, allowing for chemical modifications to be carried out on other parts of the molecule. jocpr.com Crucially, these protecting groups can be selectively removed under mild conditions to regenerate the free phenol at a later stage in the synthesis. jocpr.com This strategy of protection and deprotection is a cornerstone of modern organic synthesis, enabling the construction of complex natural products and pharmaceuticals. nih.gov

Overview of this compound as a Subject of Academic Inquiry

While extensive, peer-reviewed research specifically detailing the synthesis and reactivity of this compound is not widely available in the public domain, its structure suggests it is a compound of significant academic and industrial interest as a specialized building block. Its utility can be inferred from the well-established chemistry of its constituent parts: a dibrominated aromatic core, a protected phenol, and a methyl group.

This compound serves as a valuable case study for understanding how multiple functional groups can be orchestrated on a benzene (B151609) ring to achieve specific synthetic goals. The two bromine atoms provide handles for sequential cross-coupling reactions, the protected hydroxyl group allows for the later introduction of a key functionality, and the methyl group influences the electronic properties and steric environment of the ring. Academic inquiry into this and similar molecules would likely focus on its application in the total synthesis of natural products or in the development of novel pharmaceutical agents where this specific substitution pattern is required.

Chemical Profile and Synthetic Considerations

A deeper understanding of this compound requires an examination of its chemical properties and the likely strategies for its synthesis.

Properties of this compound

Based on its structure, several key chemical and physical properties can be predicted, which are essential for its handling and use in synthesis.

PropertyPredicted Value/Characteristic
Molecular FormulaC9H10Br2O2
Molecular Weight310.00 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate (B1210297).
ReactivityThe bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions. The MOM ether is stable to many non-acidic reagents but can be cleaved with acid.

Synthetic Pathways

The synthesis of this compound would logically proceed from a readily available starting material, such as 2-bromo-4-methylphenol (B149215). A plausible synthetic route would involve two key steps:

Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 2-bromo-4-methylphenol would first be protected as a methoxymethyl (MOM) ether. This is typically achieved by reacting the phenol with a reagent like methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This step is crucial to prevent the acidic proton of the phenol from interfering with subsequent reactions.

Electrophilic Bromination: The resulting 1-bromo-2-(methoxymethoxy)-5-methylbenzene would then undergo a second bromination. The methoxymethyl ether and the methyl group are both ortho-, para-directing groups. Given the positions of the existing substituents, the second bromine atom would be directed to the position ortho to the MOM ether and meta to the methyl group, yielding the desired this compound. This electrophilic aromatic substitution is typically carried out using a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine (Br2) with a Lewis acid catalyst.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-(methoxymethoxy)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-6-3-7(10)9(8(11)4-6)13-5-12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEMXXQSQUWKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,3 Dibromo 2 Methoxymethoxy 5 Methylbenzene

Strategies for Benzene (B151609) Core Dibromination

The introduction of two bromine atoms onto the benzene ring at specific positions is a critical step in the synthesis of the target molecule. Several methodologies can be employed to achieve this, primarily centered around electrophilic aromatic substitution and metal-catalyzed processes.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. nih.gov The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. libretexts.org For a precursor like 4-methylphenol (p-cresol), the hydroxyl (-OH) and methyl (-CH3) groups are both activating and ortho, para-directing. wvu.educhemistrysteps.com

The strong activating nature of the hydroxyl group in phenols makes them highly reactive towards electrophilic bromination, often leading to polybromination. wvu.edu The reaction can proceed readily without a Lewis acid catalyst. To achieve selective dibromination, careful control of stoichiometry and reaction conditions is necessary. Milder and more selective brominating agents, such as bromodimethylsulfonium bromide generated in situ, can be employed to avoid over-bromination. acs.org

A plausible approach involves the direct bromination of 4-methylphenol. The hydroxyl group will direct the incoming electrophiles to the positions ortho to it (positions 2 and 6). The methyl group at position 4 will also direct to these same positions. Therefore, the reaction of 4-methylphenol with two equivalents of a brominating agent is expected to yield 2,6-dibromo-4-methylphenol (B1582163). Subsequent protection of the hydroxyl group would lead to the desired product framework.

Reagent/SystemConditionsSelectivityReference
Bromine in Acetic AcidRoom TemperatureCan lead to polybromination wvu.edu
N-Bromosuccinimide (NBS)AcetonitrileHigh para-selectivity to the most activating group nih.gov
Bromodimethylsulfonium bromideIn situ generationMilder and more selective than elemental bromine acs.org
PIDA/AlBr3Mild conditionsEffective for phenols and phenol-ethers nih.gov

Directed Ortho-Metalation and Subsequent Halogenation Sequences

Directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision.

In the context of synthesizing 1,3-dibromo-2-(methoxymethoxy)-5-methylbenzene, a methoxy (B1213986) (-OCH3) or a methoxymethoxy (-OMOM) group can serve as an effective DMG. uwindsor.ca For instance, starting with 4-methylphenol, the hydroxyl group can first be protected as a MOM ether. The resulting 1-(methoxymethoxy)-4-methylbenzene can then undergo directed ortho-lithiation. The MOM group will direct the lithiation to the 2- and 6-positions. Sequential treatment with a brominating agent would then install the bromine atoms at these positions. This method offers excellent control over the regiochemistry.

Directing GroupBaseElectrophileOutcomeReference
-OMOMn-ButyllithiumBr2, CBr4Ortho-bromination uwindsor.canih.gov
-OCH3n-ButyllithiumBr2, CBr4Ortho-bromination wikipedia.org
-CONR2s-ButyllithiumI2, Br2, Cl2Ortho-halogenation uwindsor.ca

Palladium-Catalyzed Aryl Halogenation Methods

Palladium-catalyzed reactions have emerged as versatile tools for the formation of carbon-halogen bonds. These methods can offer high selectivity and functional group tolerance. One approach involves the conversion of aryl triflates to aryl bromides. acs.org This would require the synthesis of the corresponding bis(triflate) of a dihydroxy precursor, which might not be the most direct route for this specific target molecule.

A more direct approach is the palladium-catalyzed C-H bond activation for halogenation. acs.org By using a directing group, it is possible to achieve regioselective halogenation of an aromatic C-H bond. While this is a powerful technique, its application to the specific substitution pattern of the target molecule would depend on the availability of a suitable starting material and a directing group that facilitates the desired dibromination pattern. Palladium-catalyzed mono-α-arylation of ketones with aryl halides is a well-established reaction, showcasing the utility of palladium in forming C-C bonds, and similar principles can be applied to C-halogen bond formation. organic-chemistry.org

Installation of the Methoxymethoxy (MOM) Protecting Group

The methoxymethoxy (MOM) group is a common acetal protecting group for alcohols and phenols due to its stability under a range of conditions and its relatively straightforward introduction and removal. wikipedia.orgorganic-chemistry.org

Protecting Group Chemistry for Phenolic Hydroxyl Functionalities

The protection of a phenolic hydroxyl group is often necessary to prevent its interference with subsequent reaction steps, such as metalation or oxidation, or to modify its electronic properties. researchgate.net The MOM group is typically installed by reacting the phenol (B47542) with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org

The reaction proceeds via an SN2 mechanism where the phenoxide, generated by the base, displaces the chloride from MOMCl. Due to the carcinogenic nature of chloromethyl methyl ether, alternative reagents for methoxymethylation have been developed, such as methoxymethyl-2-pyridylsulfide or methoxymethyl acetate (B1210297). acs.org

Optimization of Methoxymethoxy Ether Formation

The efficiency of MOM ether formation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. For hindered or electronically deactivated phenols, stronger bases or more forcing conditions may be required. google.com

Commonly used bases include sodium hydride (NaH), N,N-diisopropylethylamine (DIPEA), and potassium carbonate. synarchive.comnih.gov The choice of solvent can also play a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) being frequently employed. synarchive.comnih.gov Optimization of these parameters is crucial to achieve high yields and avoid side reactions.

ReagentBaseSolventYield RangeReference
MeOCH2ClNaH, n-Bu4N+ I-DMF71% - 91% synarchive.com
MeOCH2Cli-Pr2NEtCH2Cl285% - 98% synarchive.com
MeOCH2ClNaHDMF74% - 96% synarchive.com
Methoxymethyl acetateZinc chloride etherateDichloromethane66% - 81%

Regioselective Methyl Group Introduction and Functionalization

The precise placement of a methyl group on the benzene ring is a critical step in the synthesis of this compound and its analogues. The regioselectivity of this introduction is largely governed by the directing effects of the substituents already present on the aromatic core.

In a common synthetic approach, the methyl group is often introduced at an early stage, prior to bromination. For instance, a plausible starting material could be a substituted toluene derivative. The existing functional groups, such as a hydroxyl or methoxy group, will then direct subsequent electrophilic aromatic substitution reactions, including bromination, to specific positions. The methoxymethyl (MOM) ether protecting group, in this case at position 2, along with the existing methyl group at position 5, would dictate the positions of the incoming bromine atoms to the 1 and 3 positions due to their ortho- and para-directing effects.

Key to achieving high regioselectivity is the careful control of reaction conditions. This includes the choice of solvent, temperature, and the specific brominating agent used. For example, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide a milder and more selective bromination compared to harsher reagents like elemental bromine.

Table 1: Factors Influencing Regioselectivity in the Synthesis of Substituted Aryl Bromides

FactorInfluence on RegioselectivityExample
Directing Groups Existing substituents on the aromatic ring direct incoming electrophiles to specific positions (ortho, meta, para).A methoxy group is strongly activating and ortho, para-directing.
Steric Hindrance Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites.A t-butyl group will sterically hinder ortho-substitution.
Reaction Temperature Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product.Friedel-Crafts alkylation at lower temperatures can yield a higher proportion of the para isomer.
Catalyst/Reagent The choice of catalyst or reagent can influence the electrophilicity of the incoming group and thus the regiochemical outcome.The use of a shape-selective zeolite catalyst can favor the formation of a specific isomer.

Convergent and Divergent Synthesis Strategies for Compound Analogues

The synthesis of analogues of this compound can be approached through both convergent and divergent strategies, allowing for the efficient generation of a library of related compounds.

Convergent Synthesis: This approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final steps. For creating analogues of the target compound, a convergent strategy might involve preparing a variety of substituted brominated aromatic cores and a separate set of functionalized side chains. These fragments can then be coupled using reactions such as Suzuki or Stille cross-coupling to generate a diverse range of analogues with variations in the substituents at different positions.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then subjected to a variety of different reaction conditions to produce a range of different products. Starting with a core structure similar to this compound, the bromine atoms can serve as versatile handles for further functionalization. For example, through palladium-catalyzed cross-coupling reactions, the bromine atoms can be replaced with a wide array of other functional groups, including alkyl, aryl, and cyano groups, leading to a diverse set of analogues from a single precursor.

Table 2: Comparison of Convergent and Divergent Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Convergent Key fragments are synthesized independently and then assembled.High overall yields, flexibility in fragment modification.Requires careful planning of fragment synthesis.
Divergent A common intermediate is transformed into a variety of products.Efficient for generating libraries of related compounds.Overall yield can be lower for longer synthetic sequences.

Green Chemistry Principles in the Synthesis of Aryl Bromides

The principles of green chemistry are increasingly being applied to the synthesis of aryl bromides to minimize environmental impact and improve safety. These principles focus on the use of less hazardous chemicals, the development of more energy-efficient processes, and the reduction of waste.

Several greener alternatives to traditional bromination methods have been developed. These include the use of solid-supported brominating agents, which can be easily recovered and reused, and the development of catalytic bromination reactions that use safer and more environmentally benign reagents. For instance, the use of hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide offers a more atom-economical and less hazardous alternative to elemental bromine.

Furthermore, the use of alternative reaction media, such as ionic liquids or supercritical fluids, can reduce the reliance on volatile organic compounds (VOCs) as solvents. tandfonline.comresearchgate.net These green solvents can often be recycled, further reducing the environmental footprint of the synthesis. The development of continuous flow processes for the preparation of brominated compounds also offers advantages in terms of safety, efficiency, and scalability. google.com

Table 3: Green Chemistry Approaches in Aryl Bromide Synthesis

PrincipleApplication in Aryl Bromide Synthesis
Atom Economy Using reagents that incorporate a high proportion of their atoms into the final product, such as HBr/H₂O₂ for bromination.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. tandfonline.comresearchgate.net
Design for Energy Efficiency Developing reactions that can be carried out at ambient temperature and pressure, or using microwave irradiation to reduce reaction times.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of aromatic compounds.
Catalysis Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Methoxymethoxy 5 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The outcome, in terms of both reaction rate and the position of substitution (regioselectivity), is dictated by the nature of the substituents already present on the ring. masterorganicchemistry.com

The benzene ring of 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene has four substituents, leaving two available positions for electrophilic attack: C4 and C6. The directing influence of each substituent determines the preferred site of reaction.

Methoxymethyl (-OCH₂OCH₃) Group: This ether-type group is a strong activating group. libretexts.org The oxygen atom adjacent to the ring donates electron density via resonance, particularly to the ortho and para positions. organicchemistrytutor.com This effect significantly increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com It is a powerful ortho-, para-director.

Methyl (-CH₃) Group: As an alkyl group, the methyl substituent is a weak activating group. libretexts.org It donates electron density primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.org The methyl group is also an ortho-, para-director.

Bromine (-Br) Atoms: Halogens are a unique class of substituents. pressbooks.pub They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the rate of EAS reactions compared to benzene. libretexts.orgmasterorganicchemistry.com However, they are ortho-, para-directors because the lone pairs on the bromine atom can stabilize the carbocation intermediate through resonance when the attack occurs at the ortho or para positions. libretexts.orgpressbooks.pub

SubstituentPositionElectronic EffectNatureDirecting Influence
-OCH₂OCH₃ (MOM)C2Strong Resonance Donation, Inductive WithdrawalStrongly ActivatingOrtho, Para
-CH₃ (Methyl)C5Inductive Donation, HyperconjugationWeakly ActivatingOrtho, Para
-Br (Bromo)C1Strong Inductive Withdrawal, Weak Resonance DonationWeakly DeactivatingOrtho, Para
-Br (Bromo)C3Strong Inductive Withdrawal, Weak Resonance DonationWeakly DeactivatingOrtho, Para

The mechanism of an EAS reaction on this compound involves the initial attack of an electrophile (E⁺) on the π-system of the aromatic ring. This rate-determining step forms a positively charged carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate determines the regiochemical outcome.

Attack at the C4 position is directed by:

The MOM group (para-directing).

The methyl group (ortho-directing).

The bromine at C1 (para-directing).

The bromine at C3 (ortho-directing).

Attack at the C6 position is directed by:

The MOM group (ortho-directing).

The methyl group (ortho-directing).

The bromine at C1 (ortho-directing).

The bromine at C3 (para-directing).

All substituents collectively direct substitution to the C4 and C6 positions. The MOM group, being the strongest activator, exerts the most significant influence by substantially stabilizing the positive charge in the arenium ion intermediate through resonance. The methyl group also contributes to this stabilization. While the bromine atoms inductively destabilize the intermediate, their resonance donation to the ortho and para positions helps to offset this, making these positions more favorable for attack than the meta position. pressbooks.pub The final product distribution between the C4 and C6 isomers would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this pathway requires the ring to be electron-poor.

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction.

The compound this compound lacks the necessary activation for typical SNAr reactions. The substituents present—MOM and methyl—are electron-donating groups, which enrich the electron density of the aromatic ring. This high electron density would repel an incoming nucleophile, making the formation of a negatively charged Meisenheimer complex highly unfavorable. Consequently, the bromine atoms on this molecule are not susceptible to displacement by common nucleophiles under standard SNAr conditions.

The methoxymethyl (MOM) group is primarily employed as a protecting group for hydroxyl functionalities. total-synthesis.comadichemistry.com It is valued for its stability across a range of conditions, including exposure to bases, nucleophiles, and reducing agents, while being readily removable with acid. adichemistry.comchemistrytalk.org

In the context of SNAr reactivity, the MOM group's influence is decidedly negative. As a derivative of an ether, it functions as an electron-donating group through resonance. This electron-donating character increases the electron density on the benzene ring, thereby deactivating it towards nucleophilic attack. Therefore, the presence of the MOM protecting group further ensures that SNAr pathways are not viable for this molecule.

Organometallic Transformations

The carbon-bromine bonds in this compound serve as valuable handles for various organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This substrate is a suitable candidate for two major classes of organometallic reactions:

Metal-Halogen Exchange: This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride), to replace a bromine atom with a metal (lithium or magnesium). organic-chemistry.orgresearchgate.netmdpi.com This generates a new organometallic species that can then react with a variety of electrophiles. The regioselectivity of the exchange—determining which of the two bromine atoms reacts—would be influenced by both steric and electronic factors. The bromine at C1 is ortho to the bulky MOM group, while the bromine at C3 is adjacent to a hydrogen atom, suggesting that the C3 position might be more sterically accessible.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds can participate in numerous cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions use a palladium catalyst to couple the aryl bromide with various organometallic or unsaturated partners (e.g., boronic acids, organostannanes, alkenes, or terminal alkynes). uzh.ch Such methods provide a powerful means to elaborate the molecular structure. As with metal-halogen exchange, achieving selective reaction at one of the two bromine sites would be a key consideration in synthetic planning, potentially achievable by controlling stoichiometry or exploiting subtle differences in reactivity.

Reaction TypeTypical ReagentsPotential OutcomeKey Considerations
Metal-Halogen Exchangen-BuLi, i-PrMgClFormation of an aryllithium or aryl Grignard reagentRegioselectivity (C1 vs. C3), reaction temperature
Suzuki CouplingAr-B(OH)₂, Pd catalyst, baseFormation of a biaryl compoundCatalyst choice, potential for double coupling
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseFormation of an aryl-alkyneControl of mono- versus di-alkynylation
Heck CouplingAlkene, Pd catalyst, baseFormation of a substituted alkeneRegioselectivity of alkene addition

Generation and Reactivity of Aryllithium and Grignard Reagents

The bromine atoms of this compound can be selectively replaced by lithium or magnesium to form aryllithium and Grignard reagents, respectively. These organometallic intermediates are powerful nucleophiles and are valuable in the formation of new carbon-carbon and carbon-heteroatom bonds.

The regioselectivity of the metal-halogen exchange is influenced by both steric and electronic factors. The bromine atom at the 3-position is flanked by the methoxymethoxy group and the methyl group, making it more sterically hindered than the bromine atom at the 1-position. Consequently, metal-halogen exchange is expected to occur preferentially at the less sterically hindered 1-position. Furthermore, the oxygen atoms of the methoxymethoxy group can act as a directing group, favoring lithiation at the adjacent 1-position.

The generated aryllithium or Grignard reagent at the 1-position can then react with a variety of electrophiles, such as aldehydes, ketones, esters, and nitriles, to introduce a wide range of functional groups. For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a nitrile followed by hydrolysis would produce a ketone.

ReagentExpected Major ProductSubsequent Reaction with Electrophile (E+)
n-Butyllithium3-Bromo-2-(methoxymethoxy)-5-methylphenyllithium1-E-3-Bromo-2-(methoxymethoxy)-5-methylbenzene
Isopropylmagnesium chloride(3-Bromo-2-(methoxymethoxy)-5-methylphenyl)magnesium chloride1-E-3-Bromo-2-(methoxymethoxy)-5-methylbenzene

It is important to note that the stability of the MOM ether under the conditions required for the generation and reaction of these organometallic reagents should be considered. While generally stable to strong bases, prolonged reaction times or elevated temperatures may lead to cleavage of the MOM group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the two bromine atoms providing handles for sequential or double functionalization.

A typical palladium-catalyzed cross-coupling reaction involves a palladium(0) catalyst, a ligand, a base, and a suitable coupling partner. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C). The active Pd(0) species is often generated in situ from a Pd(II) precursor.

The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For cross-coupling reactions involving aryl bromides, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and various bulky, electron-rich biaryl phosphine ligands are frequently employed. The choice of ligand can significantly impact the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. nih.gov

The two bromine atoms in this compound are electronically and sterically distinct, allowing for the possibility of regioselective cross-coupling reactions. The bromine at the 1-position is ortho to the bulky methoxymethoxy group, while the bromine at the 3-position is flanked by the methoxymethoxy group and a methyl group.

In general, oxidative addition of the palladium catalyst is favored at the less sterically hindered and more electron-deficient C-Br bond. The electronic nature of the C-Br bonds in this molecule is influenced by the opposing effects of the electron-donating methoxymethoxy and methyl groups. The methoxymethoxy group is a stronger electron-donating group than the methyl group. Therefore, the C-Br bond at the 1-position, which is para to the methyl group and ortho to the methoxymethoxy group, is expected to be more electron-rich than the C-Br bond at the 3-position, which is ortho to both the methoxymethoxy and methyl groups. However, steric hindrance is often the dominant factor in determining the regioselectivity of cross-coupling reactions with dihaloarenes. Due to the significant steric bulk of the methoxymethoxy group, the initial cross-coupling reaction is likely to occur preferentially at the less hindered 3-position.

By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve selective mono-coupling at one of the bromine positions, followed by a second coupling at the other position with a different coupling partner. This allows for the synthesis of unsymmetrical biaryl and other complex aromatic compounds.

ReactionCoupling PartnerExpected Major Product (Mono-coupling)
SuzukiArylboronic acid3-Aryl-1-bromo-2-(methoxymethoxy)-5-methylbenzene
HeckAlkene3-Alkenyl-1-bromo-2-(methoxymethoxy)-5-methylbenzene
SonogashiraTerminal alkyne3-Alkynyl-1-bromo-2-(methoxymethoxy)-5-methylbenzene
NegishiOrganozinc reagent3-Alkyl/Aryl-1-bromo-2-(methoxymethoxy)-5-methylbenzene

Catalytic C-H Activation and Direct Functionalization

Catalytic C-H activation has emerged as a powerful strategy for the direct functionalization of unreactive C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. organic-chemistry.org In the context of this compound, the most likely positions for C-H activation are the aromatic C-H bond at the 4-position and the C-H bonds of the methyl group.

The methoxymethoxy group can potentially act as a directing group, facilitating ortho-C-H activation. However, the presence of two bromine atoms may complicate this process, as C-Br activation is often kinetically more favorable. Achieving selective C-H activation in the presence of C-Br bonds is a significant challenge in synthetic chemistry.

Direct functionalization of the methyl group via C(sp³)-H activation is another possibility. This would require a catalyst system that can selectively cleave a C-H bond of the methyl group and promote its subsequent reaction with a coupling partner.

While the direct C-H functionalization of this compound is a challenging endeavor, successful implementation would provide a novel and efficient route to a variety of functionalized derivatives.

Radical Reactions and Single Electron Transfer Processes

Aryl bromides can participate in radical reactions, often initiated by single electron transfer (SET) from a suitable donor. In the case of this compound, an SET process would lead to the formation of a radical anion, which could then fragment to lose a bromide ion, generating an aryl radical. This aryl radical could then participate in a variety of transformations, such as hydrogen atom abstraction, addition to a π-system, or reaction with another radical.

The relative ease of reduction of the two C-Br bonds would determine the regioselectivity of the initial radical formation. The more electron-deficient C-Br bond is typically more susceptible to reduction. As discussed previously, the electronic effects of the substituents are complex, but it is plausible that the C-Br bond at the 3-position is slightly more electron-deficient and therefore more prone to radical formation.

These radical intermediates can be involved in synthetically useful transformations, such as reductive dehalogenation or the formation of new carbon-carbon bonds under radical conditions. However, controlling the selectivity of radical reactions can be challenging, and they may lead to a mixture of products.

Deprotection Chemistry of the Methoxymethoxy Group

The methoxymethoxy (MOM) group is a commonly used protecting group for phenols due to its stability under a wide range of conditions, including strongly basic and nucleophilic environments. However, it can be readily cleaved under acidic conditions to regenerate the free phenol (B47542). total-synthesis.comwikipedia.org

The deprotection of the MOM group in this compound can be achieved using various acidic reagents. Common methods include treatment with strong acids such as hydrochloric acid or trifluoroacetic acid, often in a protic solvent like methanol (B129727) or water. total-synthesis.com Lewis acids, such as boron tribromide or trimethylsilyl (B98337) iodide, can also be effective for MOM group cleavage. nih.gov

ReagentConditionsProduct
Hydrochloric acid (HCl)Methanol, room temperature or gentle heating2,6-Dibromo-4-methylphenol (B1582163)
Trifluoroacetic acid (TFA)Dichloromethane, room temperature2,6-Dibromo-4-methylphenol
Boron tribromide (BBr₃)Dichloromethane, low temperature2,6-Dibromo-4-methylphenol

The choice of deprotection method will depend on the compatibility of other functional groups present in the molecule. For substrates containing acid-sensitive functionalities, milder deprotection methods may be required. The resulting 2,6-dibromo-4-methylphenol is a valuable intermediate for the synthesis of more complex molecules.

Acid-Catalyzed Deprotection Mechanisms

The standard method for the deprotection of MOM ethers is through acid-catalyzed hydrolysis. nih.gov This reaction is typically carried out by treating the MOM-protected compound with a mineral acid, such as hydrochloric acid, in an alcohol solvent like methanol or ethanol, often with heating.

The generally accepted mechanism for the acid-catalyzed deprotection of a MOM ether begins with the protonation of the ether oxygen atom that is further from the aromatic ring. This protonation creates a good leaving group, methanol. The lone pair on the adjacent ether oxygen atom assists in the departure of the methanol molecule, leading to the formation of a resonance-stabilized oxonium ion intermediate. This intermediate is then attacked by a nucleophile present in the reaction mixture, which is typically the solvent (e.g., methanol or water). The subsequent loss of a proton from the attacking nucleophile yields a hemiacetal. Hemiacetals are generally unstable and readily decompose in the presence of acid to yield the final phenol product, along with formaldehyde (B43269) and methanol.

In the specific case of this compound, the two electron-withdrawing bromine atoms ortho to the ether linkage may decrease the electron density on the ether oxygen atoms, potentially making the protonation step more difficult and thus requiring harsher acidic conditions for deprotection compared to electron-rich aromatic systems.

Alternative Cleavage Methods under Mild Conditions

Due to the often harsh conditions required for acid-catalyzed deprotection, which may not be suitable for complex molecules with other acid-sensitive functional groups, several milder methods for the cleavage of MOM ethers have been developed. These methods often employ Lewis acids or other reagents that can facilitate the removal of the MOM group under non-acidic or very mild acidic conditions.

One effective method for the deprotection of aromatic MOM ethers involves the use of trialkylsilyl triflates, such as trimethylsilyl triflate (TMSOTf), in the presence of a base like 2,2'-bipyridyl. thieme-connect.de This reaction proceeds under mild, non-acidic conditions. The proposed mechanism suggests that the aromatic MOM ether is first converted to a silyl (B83357) ether, which is then hydrolyzed upon workup with water to yield the phenol. thieme-connect.de This method has been shown to be effective for a variety of aromatic MOM ethers, including those with electron-donating and electron-withdrawing substituents, as well as sterically hindered examples. thieme-connect.de

Another mild and rapid method for the selective deprotection of MOM ethers utilizes a combination of zinc bromide (ZnBr2) and propanethiol (n-PrSH). researchgate.net This method has been reported to completely remove the MOM group from a diverse range of substrates, including phenol derivatives, in a very short time. researchgate.net Zirconium(IV) chloride (ZrCl4) has also been reported as an efficient Lewis acid for the deprotection of MOM ethers in isopropanol (B130326) at reflux. researchgate.net

Below is a table summarizing representative conditions for these alternative deprotection methods, based on studies of various aromatic MOM ethers. It is important to note that the optimal conditions for this compound may vary.

Reagent SystemSolventTemperatureGeneral Observations from LiteratureReference
TMSOTf / 2,2'-bipyridylAcetonitrile0 °C to Room TemperatureEffective for a wide range of aromatic MOM ethers, including those with electron-withdrawing groups. The reaction proceeds via a silyl ether intermediate and is generally high-yielding. thieme-connect.de
ZnBr₂ / n-PrSHNot specified in abstractNot specified in abstractReported to be a rapid and selective method for various MOM ethers, including those of phenols. researchgate.net
ZrCl₄IsopropanolRefluxAn efficient protocol for the deprotection of MOM ethers. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals.

Comprehensive 1D and 2D NMR Assignments (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the methoxymethyl ether moiety. The aromatic region would likely display two singlets, or two closely coupled doublets (meta-coupling), corresponding to the protons at the C4 and C6 positions of the benzene (B151609) ring. The methyl group attached to the ring would appear as a singlet, and the methoxymethyl group would exhibit two singlets: one for the methylene (B1212753) (-OCH₂O-) protons and another for the methoxy (B1213986) (-OCH₃) protons.

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the attached substituents (bromine, methoxymethoxy, and methyl groups).

To unambiguously assign these signals, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this molecule, it would primarily confirm the through-bond coupling between the aromatic protons, if any is resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the aromatic CH groups, the methyl group, and the methylene and methoxy groups of the methoxymethyl ether.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial relationship between the substituents on the benzene ring, for example, between the protons of the methoxymethyl group and the adjacent aromatic proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H4Predicted in aromatic regionPredicted in aromatic region
Aromatic-H6Predicted in aromatic regionPredicted in aromatic region
-CH₃Predicted as a singletPredicted in aliphatic region
-OCH₂O-Predicted as a singletPredicted in aliphatic region
-OCH₃Predicted as a singletPredicted in aliphatic region
Aromatic-C1-Predicted in aromatic region
Aromatic-C2-Predicted in aromatic region
Aromatic-C3-Predicted in aromatic region
Aromatic-C4Predicted in aromatic regionPredicted in aromatic region
Aromatic-C5-Predicted in aromatic region
Aromatic-C6Predicted in aromatic regionPredicted in aromatic region

Note: Actual chemical shift values require experimental data and are therefore presented as "Predicted."

Analysis of Conformational Dynamics and Steric Hindrance

The presence of the bulky bromine atoms and the methoxymethyl group can introduce steric hindrance, potentially restricting the free rotation of the methoxymethyl group. Variable-temperature NMR studies could provide insights into these conformational dynamics. At lower temperatures, the rotation around the Ar-O bond might be slowed, leading to the observation of distinct signals for otherwise equivalent protons or carbons, a phenomenon known as dynamic NMR. The NOESY experiment can also provide evidence of preferred conformations by showing stronger cross-peaks between protons that are, on average, closer in space.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Electron Impact (EI) Mass Spectrometry would likely be used for the analysis of this relatively non-polar compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways could include the loss of the methoxymethyl group, the loss of a bromine atom, or the cleavage of the ether bond.

Electrospray Ionization (ESI) Mass Spectrometry is a softer ionization technique, typically used for more polar and larger molecules. While less common for this type of compound, it could potentially be used to observe the protonated molecule [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺) with minimal fragmentation.

Isotopic Pattern Analysis for Polybrominated Species

A key feature in the mass spectrum of a polybrominated compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a distinctive isotopic cluster for the molecular ion and any bromine-containing fragments. The molecular ion peak (M⁺˙) will appear as a triplet of peaks with an approximate intensity ratio of 1:2:1 for the M, M+2, and M+4 ions, respectively. This isotopic signature is a definitive indicator of the presence of two bromine atoms in the ion.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of C₉H₁₀Br₂O₂

IonRelative Abundance
[M]⁺˙~100%
[M+2]⁺˙~197%
[M+4]⁺˙~97%

Note: These are theoretical relative abundances based on the natural isotopic distribution of bromine and carbon.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands for the various functional groups:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxymethyl groups would be observed in the 3000-2850 cm⁻¹ range.

C=C stretching: Aromatic ring stretching vibrations usually give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-O stretching: The C-O stretching vibrations of the ether linkages are expected to produce strong bands in the 1250-1000 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this molecule, the symmetric stretching vibrations of the benzene ring and the C-Br bonds are expected to give rise to strong Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-O Stretch (Ether)1250 - 1000
C-Br Stretch600 - 500

Identification of Characteristic Absorption Bands

While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands in vibrational spectroscopy can be predicted based on the analysis of its constituent functional groups and data from related substituted benzene compounds. acs.orgnist.govmarmacs.org The primary functional groups include a tetrasubstituted benzene ring, two bromine atoms, a methyl group, and a methoxymethyl (MOM) ether group.

The expected vibrational frequencies are associated with specific bond stretches and bends within the molecule.

Table 1: Predicted Characteristic Infrared Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Functional Group Assignment
3100–3000C-H StretchingAromatic C-H bonds on the benzene ring.
2990–2950C-H StretchingAsymmetric stretching of the methyl (-CH₃) and methylene (-CH₂) groups.
2900–2840C-H StretchingSymmetric stretching of the methyl (-CH₃) and methylene (-CH₂) groups.
1580–1560C=C StretchingAromatic ring stretching, characteristic of substituted benzenes.
1470–1440C=C StretchingAromatic ring stretching.
1465–1450C-H BendingAsymmetric bending of the methyl and methylene groups.
1250–1150C-O-C StretchingAsymmetric stretching of the aryl ether and MOM ether (Ar-O-CH₂-O-CH₃).
1100–1000C-O-C StretchingSymmetric stretching of the ether linkages.
Below 800C-Br StretchingStretching vibrations of the carbon-bromine bonds.

Correlation of Vibrational Modes with Molecular Structure

The correlation of these absorption bands with the specific molecular structure provides a detailed fingerprint of the compound.

Aliphatic Group Vibrations : The C-H stretching and bending vibrations of the methyl and methoxymethyl groups are clearly distinguishable from the aromatic C-H stretches. The methoxymethyl ether introduces characteristic C-O-C stretching modes, typically appearing as strong bands in the 1250-1000 cm⁻¹ region.

Methyl Group Torsion : In substituted toluenes, the internal rotation (torsion) of the methyl group can couple with other low-frequency vibrations, such as out-of-plane wagging motions. flinders.edu.au This torsion-vibration interaction can affect the torsional band structure and provide detailed information about the rotational barrier of the methyl group. flinders.edu.au

X-ray Crystallography for Solid-State Structure Determination (where applicable for derivatives)

While the single-crystal X-ray structure for this compound has not been reported, analysis of a closely related derivative, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene , provides significant insight into the expected solid-state packing and intermolecular interactions. nih.gov

The study of this derivative revealed that it crystallizes in the monoclinic system. nih.gov The crystal structure is characterized by sheets of molecules linked through significant Br⋯Br halogen interactions and π–π stacking interactions between the aromatic rings. nih.gov The centroid-to-centroid distances for the π–π interactions were found to be approximately 3.59 Å. nih.gov Such interactions are common in dibrominated aromatic compounds and play a crucial role in stabilizing the crystal lattice. nih.gov It is highly probable that this compound would adopt a similar solid-state structure, governed by a combination of halogen bonding and π–π stacking.

Table 2: Crystallographic Data for the Derivative 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene nih.gov

Parameter Value
Chemical FormulaC₉H₁₀Br₂O₂
Crystal SystemMonoclinic
a (Å)8.7653 (2)
b (Å)16.4434 (3)
c (Å)13.8895 (3)
β (°)91.715 (1)
Volume (ų)2001.02 (7)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene," DFT calculations, often employing functionals like B3LYP, are utilized to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations aim to find the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

Below is a hypothetical data table summarizing typical outputs from a DFT geometry optimization of "this compound."

ParameterOptimized Value
C-Br Bond Length (Å)1.89
C-O (methoxy) Bond Length (Å)1.37
O-C (methylene) Bond Length (Å)1.43
C-C (aromatic) Bond Length (Å)1.39 - 1.41
C-C-C Bond Angle (°)119 - 121
Dihedral Angle (C-C-O-C) (°)115

Note: The values in this table are illustrative and would be determined with precision in a specific DFT calculation.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For "this compound," an MEP analysis would reveal regions of negative and positive potential.

Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. In this molecule, these regions are expected to be located around the oxygen atoms of the methoxymethoxy group and potentially on the benzene (B151609) ring due to the electron-donating nature of the ether and methyl groups.

Conversely, regions of positive potential, colored blue, signify electron-deficient areas that are prone to nucleophilic attack. These are anticipated to be found around the hydrogen atoms and, to a lesser extent, the bromine atoms, which can exhibit a phenomenon known as a "sigma-hole," a region of positive potential on the halogen atom opposite to the C-Br bond. This analysis is crucial for understanding how the molecule will interact with other reagents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to investigate the step-by-step process of chemical reactions involving "this compound." It provides a detailed picture of the energy landscape of a reaction, including the identification of transient species like transition states.

Transition State Analysis and Determination of Activation Barriers

For any chemical transformation that "this compound" undergoes, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

By calculating the energy of the reactants and the transition state, the activation barrier (activation energy) can be determined. This value is critical for predicting the rate of a reaction. A higher activation barrier implies a slower reaction, while a lower barrier suggests a faster reaction. These calculations often involve sophisticated algorithms that search for the saddle point on the potential energy surface corresponding to the transition state.

Reaction Coordinate Mapping for Key Transformations

Mapping the reaction coordinate provides a continuous profile of the energy of the system as it progresses from reactants to products. This is achieved by systematically changing the geometry of the reacting system along the path of the reaction and calculating the energy at each point.

For a key transformation of "this compound," such as a Suzuki coupling where a bromine atom is replaced, the reaction coordinate map would illustrate the energy changes as the boronic acid derivative approaches, the C-Br bond breaks, and the new C-C bond forms. This map would clearly show the energy of the reactants, products, any intermediates, and the transition states connecting them, offering a comprehensive understanding of the reaction mechanism.

Conformational Analysis and Intramolecular Interactions

The methoxymethoxy group in "this compound" is flexible, allowing for different spatial orientations or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity (without biological activity implications)

Similarly, a thorough search did not yield any Quantitative Structure-Activity Relationship (QSAR) studies focused on the chemical reactivity of This compound . QSAR models for chemical reactivity typically correlate structural or quantum chemical descriptors of a series of compounds with their observed reaction rates or equilibria. While general QSAR principles for aromatic compounds exist, no specific models or descriptor calculations for This compound have been reported. Research in this area would be necessary to quantitatively predict its reactivity in various chemical transformations.

Due to the lack of available data, interactive data tables for predicted spectroscopic properties and QSAR findings could not be generated.

Applications of 1,3 Dibromo 2 Methoxymethoxy 5 Methylbenzene As a Key Building Block in Organic Synthesis

Precursor in the Synthesis of Structurally Diverse Polycyclic Aromatic Systems

The dibrominated nature of 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene makes it an excellent starting material for building complex polycyclic aromatic systems. The two bromine atoms, positioned ortho and para to the MOM-protected hydroxyl group, can be selectively or sequentially functionalized. This allows for the controlled, stepwise construction of larger fused or linked aromatic ring systems.

A primary application involves its use in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. By reacting the dibromo compound with various organoboronates, organostannanes, or terminal alkynes, chemists can introduce new aromatic or aliphatic substituents at the brominated positions. For instance, a double Suzuki coupling reaction with an appropriate aromatic diboronic acid can lead to the formation of complex, multi-ring systems in a single synthetic step. The steric and electronic environment of the bromine atoms can influence their relative reactivity, sometimes allowing for selective mono-functionalization before a second, different coupling partner is introduced, further expanding the structural diversity of the resulting polycyclic compounds.

Role in Expedited Natural Product Synthesis

The unique substitution pattern of this compound is particularly advantageous in the total synthesis of natural products, where precise control over substituent placement is critical.

Strategies for Incorporating the Dibrominated Aromatic Core

Synthetic chemists employ this compound as a core fragment onto which other parts of a natural product's structure are assembled. The strategy often involves using the two bromine atoms as anchor points for building more complex side chains or for ring-closing reactions to form heterocyclic or carbocyclic rings. The MOM-protected phenol (B47542) is stable to a wide range of reaction conditions, including those involving organometallic reagents and strong bases, which are common in natural product synthesis.

A typical synthetic sequence might involve:

A selective coupling reaction at one of the bromine positions (e.g., the more sterically accessible C1 position).

Modification of the newly introduced side chain.

A second coupling reaction at the remaining bromine position (C3) to either introduce another fragment or to initiate a cyclization event.

Deprotection of the MOM group at a late stage to reveal the free phenol, a common functional group in many biologically active natural products.

Development of Advanced Organic Materials (with focus on synthetic pathways)

The reactivity of this compound also extends to the field of materials science, where it serves as a precursor for creating novel organic materials with tailored electronic and photophysical properties.

Monomers for Precision Polymer Synthesis

In polymer chemistry, this compound can be used as a monomer in polycondensation reactions. The two bromine atoms allow it to act as a difunctional monomer that can be linked with other difunctional monomers to create precisely defined polymer chains. For example, in Suzuki polycondensation, reacting it with an aromatic diboronic acid ester under palladium catalysis can produce conjugated polymers.

The substituents on the benzene (B151609) ring—the methyl group and the protected hydroxyl—can be used to fine-tune the properties of the resulting polymer. These groups can influence the polymer's solubility, morphology, and electronic energy levels. After polymerization, the MOM group can be removed, and the resulting phenolic hydroxyls can be used for post-polymerization modification, such as grafting side chains to further alter the material's properties.

Table 1: Representative Synthetic Pathway for Polymer Synthesis

StepReactantsCatalyst/ConditionsProduct
Polymerization This compound, Aromatic Diboronic Acid EsterPd(PPh₃)₄, Base, Toluene, RefluxMOM-protected Conjugated Polymer
Deprotection MOM-protected Conjugated PolymerTrifluoroacetic Acid (TFA), CH₂Cl₂Hydroxylated Conjugated Polymer

Precursors for Optoelectronic Components

The core structure of this compound is a building block for the synthesis of small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Through sequential cross-coupling reactions, complex, non-polymeric molecules with extended π-conjugated systems can be constructed. These molecules are designed to have specific properties, such as high charge carrier mobility or efficient light emission.

For instance, a synthetic route could involve a Suzuki coupling at one bromine position to attach an electron-donating group and a second, different coupling reaction (e.g., a Buchwald-Hartwig amination) at the other bromine to attach an electron-accepting group. This creates a "push-pull" electronic structure, which is often desirable for optoelectronic applications. The final step would typically be the removal of the MOM protecting group, as the free hydroxyl can influence the molecule's packing in the solid state and its electronic interface properties within a device.

Synthesis of Ligands for Catalysis and Organocatalysis

There is currently a lack of specific published research demonstrating the use of this compound as a direct precursor for the synthesis of ligands for catalytic or organocatalytic applications. The presence of the two bromine atoms on the aromatic ring theoretically allows for subsequent cross-coupling reactions, which is a common strategy in ligand synthesis. The methoxymethoxy (MOM) protecting group on the phenolic oxygen suggests that the hydroxyl functionality is intended to be revealed at a later stage of a synthetic sequence. However, without concrete examples in scientific literature, any discussion on its role in ligand synthesis remains speculative.

Design and Synthesis of Novel Reagents for Synthetic Organic Chemistry

Similarly, the application of this compound in the design and synthesis of novel reagents for synthetic organic chemistry is not well-documented. The reactivity of the dibrominated aromatic core could, in principle, be harnessed to create new chemical entities with specific functionalities. For instance, conversion of the bromine atoms to organometallic species could precede reactions to form more complex molecular architectures. Nevertheless, there are no specific reports of this compound being utilized as a foundational element for new reagents. The primary role of this compound appears to be that of an intermediate, where the MOM group serves as a temporary protecting group during a multi-step synthesis, rather than a direct precursor for standalone reagents with novel applications.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations for Enhanced Efficiency

The two bromine atoms on the benzene (B151609) ring serve as versatile handles for catalytic cross-coupling reactions, a cornerstone of modern organic synthesis. Future research could focus on moving beyond traditional palladium catalysis to develop more sustainable and cost-effective methods. Aryl halides are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chu.edu.cnnih.gov

Key research objectives could include:

Non-Precious Metal Catalysis: Investigating the use of earth-abundant and less toxic metal catalysts, such as those based on nickel, copper, or iron, for selective C-C, C-N, and C-O bond formation at the C-Br positions. mdpi.comdoaj.org These catalysts offer significant environmental and economic advantages over palladium.

Photocatalysis: Exploring visible-light-driven photocatalytic reactions to activate the C-Br bonds under mild conditions. researchgate.netnih.gov This approach could enable novel transformations that are difficult to achieve with traditional thermal methods and reduces the reliance on high-energy inputs. nih.gov

Selective and Sequential Reactions: Developing catalytic systems that can distinguish between the two bromine atoms, enabling selective mono-functionalization followed by a different reaction at the second site. This would allow for the rapid construction of complex, unsymmetrically substituted aromatic molecules from a single precursor.

Catalytic SystemPotential TransformationAdvantages
Nickel-Based Catalysts Suzuki-Miyaura CouplingCost-effective, ecologically benign. mdpi.com
Copper-Based Catalysts Buchwald-Hartwig AminationAbundant metal, unique reactivity.
Iron-Based Catalysts Kumada CouplingLow toxicity, sustainable. mdpi.com
Visible-Light Photocatalysis Reductive Dehalogenation/ArylationMild conditions, high selectivity, green energy source. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgacs.org The synthesis and functionalization of 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene are well-suited for adaptation to flow processes.

Potential research avenues include:

Safer Handling of Reactive Intermediates: Reactions involving organometallic intermediates, such as Grignard or organolithium reagents formed from the C-Br bonds, can be highly exothermic and difficult to control on a large scale in batch. acs.org Flow reactors minimize the reaction volume at any given moment, drastically improving safety and temperature control. rsc.org

Automated Process Optimization: Utilizing automated flow systems to rapidly screen reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to quickly identify the optimal parameters for synthesizing or functionalizing the title compound.

Chemoenzymatic Approaches to Selective Functionalization

The integration of highly selective enzymatic reactions with traditional chemical synthesis offers a powerful strategy for creating complex molecules under mild, environmentally friendly conditions. researchgate.net While this area is unexplored for this compound, several chemoenzymatic avenues hold promise.

Future studies could explore:

Enzymatic Halogenation/Dehalogenation: While the target compound is already brominated, flavin-dependent halogenases (FDHs) could be investigated for their ability to selectively act on related precursors or even catalyze dehalogenation under specific conditions. researchgate.netnih.govnih.gov This could provide a green route to regioselectively halogenated compounds. researchgate.net

Biocatalytic C-H Functionalization: Enzymes could be used to selectively functionalize other positions on the molecule, such as the methyl group, leaving the C-Br bonds available for subsequent chemical modifications. This approach capitalizes on the high selectivity of enzymes to perform reactions that are challenging for traditional catalysts. researchgate.net

Enzyme-Mediated Protecting Group Removal: Investigating enzymatic methods for the cleavage of the methoxymethyl (MOM) ether. This would provide a milder alternative to the often harsh acidic conditions required for chemical deprotection, potentially improving compatibility with sensitive functional groups introduced via cross-coupling.

Sustainable Synthesis Methodologies and Application of Green Solvents

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. nih.gov Research into the synthesis of this compound could focus on developing more sustainable routes.

Key areas for investigation:

Greener Brominating Agents: Traditional electrophilic aromatic bromination often uses elemental bromine, which is highly toxic and corrosive. nih.govorganic-chemistry.org Research could focus on using safer, solid N-halosuccinimides (NXS) or systems that generate the brominating agent in situ from less hazardous sources like sodium bromide (NaBr) with an oxidant. organic-chemistry.org

Benign Solvent Systems: Replacing conventional volatile organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives. tandfonline.com This could include bio-based solvents like 2-methyltetrahydrofuran, or even performing reactions in water, which is the most environmentally benign solvent. chu.edu.cntandfonline.com

Catalyst Recycling: For the catalytic transformations discussed in section 7.1, developing methods for the efficient recovery and reuse of the metal catalyst is crucial for improving the sustainability and economics of the process. tandfonline.com

Green Chemistry ApproachTraditional MethodProposed Sustainable Alternative
Bromination Elemental Bromine (Br₂)N-Bromosuccinimide (NBS) with a catalyst. nih.gov
Solvent Dichloromethane, ChloroformWater, Glycerol, 2-Methyltetrahydrofuran. tandfonline.com
Catalysis Homogeneous Palladium CatalystHeterogeneous, recyclable catalysts (e.g., Eco-Pd). tandfonline.com
Energy Input High-Temperature RefluxAmbient temperature catalysis or photocatalysis. researchgate.net

Potential in Supramolecular Chemistry and Self-Assembly Studies

The bromine atoms on the aromatic ring are not only reactive sites but can also participate in non-covalent interactions, particularly halogen bonding. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, and it has become a powerful tool for designing and controlling the assembly of molecules into ordered structures.

Unexplored avenues in this area include:

Halogen-Bonded Co-crystals: Investigating the ability of this compound to form co-crystals with other molecules (halogen bond acceptors) to create new materials with tailored properties, such as specific electronic or optical characteristics. The presence of two bromine atoms offers the potential to act as a linear or angular building block.

Self-Assembly in Solution and on Surfaces: Studying how the molecule self-assembles in solution or on surfaces to form well-defined supramolecular structures. The interplay between halogen bonding (from the bromine atoms), π-π stacking (from the benzene ring), and van der Waals forces could lead to the formation of interesting molecular architectures. nih.gov

Anion Recognition: Designing systems where the electrophilic regions of the C-Br bonds can selectively bind and recognize specific anions, leading to applications in sensing or separation technologies. The introduction of bromine atoms into a molecular scaffold has been shown to enhance binding affinity and selectivity in various contexts. mdpi.com

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,3-Dibromo-2-(methoxymethoxy)-5-methylbenzene, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene derivative. For example, bromination can be achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃), while the methoxymethoxy group is introduced via nucleophilic substitution or coupling reactions. Key intermediates are purified using column chromatography (e.g., silica gel with gradients of ethyl acetate/hexanes) . Characterization employs NMR (¹H/¹³C) to confirm substituent positions and HRMS to verify molecular weights .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert atmosphere (N₂/Ar) at 2–8°C. Monitor decomposition via periodic TLC or HPLC analysis. Avoid exposure to moisture or strong oxidizing agents, as the methoxymethoxy group may hydrolyze under acidic/alkaline conditions .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Use ¹H NMR to identify aromatic protons and methoxymethoxy signals (δ 3.3–5.0 ppm). ¹³C NMR confirms carbonyl and quaternary carbons. IR spectroscopy detects C-Br stretches (~500–600 cm⁻¹). Cross-validate with HRMS (ESI or EI) to resolve molecular ion peaks and isotopic patterns from bromine .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

  • Methodological Answer : The methoxymethoxy group acts as an ortho/para-directing group. To enhance regioselectivity, use bulky Lewis acids (e.g., AlCl₃) or low-temperature conditions (-78°C) to favor specific bromination sites. Alternatively, introduce temporary protecting groups (e.g., tetrahydropyranyl ethers) to block undesired positions .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

  • Methodological Answer : For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ or XPhos Pd G3 catalysts with anhydrous solvents (DMF or THF). Optimize temperature (80–100°C) and base (K₂CO₃ or Cs₂CO₃) to minimize dehalogenation. Monitor reaction progress via GC-MS or in situ IR .

Q. How should conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign coupling patterns and verify spin systems. For ambiguous peaks, compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). X-ray crystallography provides definitive structural confirmation .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer : Its bromine atoms and electron-rich aromatic system make it a candidate for drug discovery. Test as a kinase inhibitor scaffold via in vitro enzyme assays (e.g., EGFR or BTK inhibition). Explore derivatization via Sonogashira coupling to introduce bioisosteric groups (e.g., alkynes) .

Q. How can computational methods aid in predicting reactivity or degradation pathways?

  • Methodological Answer : Perform DFT calculations (Gaussian or ORCA) to model transition states for bromine substitution or hydrolysis. Use molecular dynamics simulations (AMBER) to predict stability under physiological conditions. Compare results with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

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